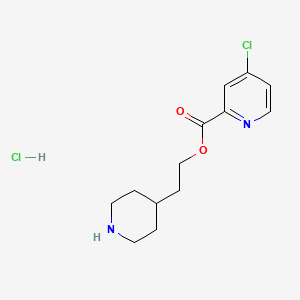

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

CAS No.: 1220031-37-7

Cat. No.: VC2988597

Molecular Formula: C13H18Cl2N2O2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220031-37-7 |

|---|---|

| Molecular Formula | C13H18Cl2N2O2 |

| Molecular Weight | 305.2 g/mol |

| IUPAC Name | 2-piperidin-4-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H17ClN2O2.ClH/c14-11-3-7-16-12(9-11)13(17)18-8-4-10-1-5-15-6-2-10;/h3,7,9-10,15H,1-2,4-6,8H2;1H |

| Standard InChI Key | SDQLTTJPYTYWDZ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl |

| Canonical SMILES | C1CNCCC1CCOC(=O)C2=NC=CC(=C2)Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Information

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride has the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 g/mol. Its Chemical Abstracts Service (CAS) registry number is 1220031-37-7, providing a unique identifier for this specific compound. The compound is characterized by two major heterocyclic components—a piperidine ring and a pyridine ring—connected through an ethyl linkage and carboxylate functional group.

Structural Characteristics

The molecular structure of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride features a piperidine ring attached to an ethyl group, which is further linked to a pyridine ring through an ester bond. The pyridine ring is substituted with a chlorine atom at the 4-position and contains a carboxylate group at the 2-position. The compound exists as a hydrochloride salt, with protonation occurring at the nitrogen atom of the piperidine ring, enhancing its solubility and stability compared to the free base form.

Table 1: Structural Components of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

| Structural Component | Description |

|---|---|

| Piperidine Ring | Six-membered heterocyclic ring containing one nitrogen atom |

| Ethyl Linker | Two-carbon chain connecting the piperidine ring to the ester group |

| Ester Group | Functional group connecting the ethyl linker to the pyridine ring |

| Pyridine Ring | Six-membered heterocyclic aromatic ring containing one nitrogen atom |

| Chlorine Substituent | Located at the 4-position of the pyridine ring |

| Hydrochloride Salt | Formed by protonation of the piperidine nitrogen |

Physical and Chemical Properties

At standard conditions, 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride exists as a solid, typically appearing as a white to off-white crystalline powder. The compound demonstrates stability under standard laboratory conditions but may undergo hydrolysis or other reactions under extreme pH or temperature conditions. Its hydrochloride salt form significantly enhances its solubility in aqueous environments compared to its free base, making it more suitable for various applications in biological systems and pharmaceutical formulations.

Table 2: Physical and Chemical Properties of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C13H18Cl2N2O2 |

| Molecular Weight | 305.2 g/mol |

| CAS Number | 1220031-37-7 |

| Physical State (20°C) | Solid |

| Appearance | White to off-white crystalline powder |

| Solubility | Enhanced water solubility due to hydrochloride salt formation |

| Stability | Stable under standard laboratory conditions |

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(4-piperidinyl)ethanol. This esterification reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in organic solvents such as dichloromethane at room temperature.

The synthetic procedure follows these general steps:

-

Activation of 4-chloro-2-pyridinecarboxylic acid using a coupling agent

-

Reaction with 2-(4-piperidinyl)ethanol in the presence of a catalyst

-

Formation of the ester linkage

-

Treatment with hydrochloric acid to obtain the hydrochloride salt

This synthetic approach provides a feasible route to obtaining 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride with good yield and purity when appropriate reaction conditions and purification techniques are employed.

Industrial Scale Production

For industrial-scale production of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, the synthetic methods are optimized to enhance efficiency and yield. Industrial synthesis often employs continuous flow reactors and automated systems to improve process control and reproducibility. These modifications allow for larger-scale production while maintaining product quality and purity.

Key considerations in industrial synthesis include:

-

Optimization of reaction parameters (temperature, solvent, concentration)

-

Implementation of in-process quality controls

-

Development of efficient purification protocols

-

Adherence to good manufacturing practices (GMP)

-

Environmental considerations and waste management

These industrial approaches facilitate the production of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride for various commercial applications, particularly in the pharmaceutical sector.

Applications in Research

Pharmaceutical Research

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its structural features make it valuable in medicinal chemistry research, particularly for developing compounds that interact with specific biological targets.

Applications in pharmaceutical research include:

-

Use as a building block in the synthesis of drug candidates

-

Investigation of structure-activity relationships

-

Development of compounds with specific pharmacological properties

-

Exploration of novel therapeutic agents

Chemical Biology

In chemical biology, 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is utilized as a tool for probing biological pathways and mechanisms. The compound can interact with various biomolecules, including proteins and enzymes, potentially modulating their activity.

Research applications in chemical biology include:

-

Investigation of receptor-ligand interactions

-

Study of enzyme inhibition mechanisms

-

Exploration of signal transduction pathways

-

Development of chemical probes for biological targets

Mechanism of Action

The mechanism of action for 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The precise pathways and targets depend on the context of use, including its role in drug development and biological studies.

Table 3: Research Applications of 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride

| Research Area | Applications |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; Structure-activity relationship studies |

| Pharmacology | Investigation of interactions with biological targets; Receptor modulation |

| Chemical Biology | Probing biological pathways; Study of molecular mechanisms |

| Synthetic Chemistry | Development of novel synthetic methodologies; Template for derivatization |

Chemical Transformations

2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical transformations, facilitating the exploration of its pharmacological properties and expanding its utility in chemical synthesis. The compound's reactive functional groups provide opportunities for further chemical modifications.

Common chemical transformations include:

-

Hydrolysis of the ester group to generate the corresponding acid

-

Nucleophilic substitution of the chlorine atom with various nucleophiles

-

Modification of the piperidine ring through N-alkylation or N-acylation

-

Reduction or oxidation reactions targeting specific functional groups

These transformations allow for the generation of diverse derivatives with potentially enhanced or modified biological activities, expanding the compound's applications in pharmaceutical research and development.

Industrial Applications

Pharmaceutical Industry

In the pharmaceutical industry, 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride finds applications primarily as an intermediate in the synthesis of drug candidates. The compound's structural features make it valuable for the development of pharmaceuticals targeting various therapeutic areas.

Potential pharmaceutical applications include the development of:

-

Central nervous system agents

-

Cardiovascular drugs

-

Anti-inflammatory compounds

-

Antimicrobial agents

Other Industrial Uses

Beyond its role in pharmaceutical development, 2-(4-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride may be employed in the development of agrochemicals and other industrial products. Although specific applications in these areas require further exploration, the compound's functional groups provide opportunities for its utilization in various industrial processes.

Potential industrial applications outside pharmaceuticals include:

-

Development of specialty chemicals

-

Synthesis of advanced materials

-

Production of chemical reagents for specific applications

-

Research tools for industrial R&D

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, safety glasses or goggles |

| Handling Environment | Well-ventilated area or fume hood |

| Storage Conditions | Store in a cool, dry place; Keep container tightly closed |

| Incompatibilities | Strong oxidizing agents, strong acids and bases |

| First Aid Measures | In case of skin contact: Wash with soap and water; In case of eye contact: Rinse with water |

| Disposal | Follow local regulations for disposal of chemical waste |

Given its irritant properties, appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and lab coats. The compound should be stored in a cool, dry place in tightly sealed containers to maintain its stability and prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume